6-(Bis(2-chloroethyl)amino)-6-deoxyglucose 6-(Bis(2-chloroethyl)amino)-6-deoxyglucose
Brand Name: Vulcanchem
CAS No.: 102037-94-5
VCID: VC0009663
InChI: InChI=1S/C10H19Cl2NO5/c11-1-3-13(4-2-12)5-7(15)9(17)10(18)8(16)6-14/h6-10,15-18H,1-5H2/t7-,8+,9-,10-/m1/s1
SMILES: C(CCl)N(CCCl)CC(C(C(C(C=O)O)O)O)O
Molecular Formula: C10H19Cl2NO5
Molecular Weight: 304.16 g/mol

6-(Bis(2-chloroethyl)amino)-6-deoxyglucose

CAS No.: 102037-94-5

VCID: VC0009663

Molecular Formula: C10H19Cl2NO5

Molecular Weight: 304.16 g/mol

* For research use only. Not for human or veterinary use.

6-(Bis(2-chloroethyl)amino)-6-deoxyglucose - 102037-94-5

Description

6-(Bis(2-chloroethyl)amino)-6-deoxyglucose is a synthetic compound that combines a deoxy sugar framework with a bis(2-chloroethyl)amino moiety. This compound is derived from glucose, modified at the 6-position, classifying it as an amino sugar. The presence of the bis(2-chloroethyl) group identifies it as a nitrogen mustard derivative, significant in medicinal chemistry for its alkylating abilities against biological targets. It functions as an antineoplastic agent, alkylating DNA, which leads to cross-linking and apoptosis in cancer cells. Research indicates that nitrogen mustard derivatives, including those based on sugars like 6-(Bis(2-chloroethyl)amino)-6-deoxyglucose, can effectively inhibit tumor growth in various cancer models.

The chemical reactivity of 6-(Bis(2-chloroethyl)amino)-6-deoxyglucose primarily involves nucleophilic substitution reactions. The bis(2-chloroethyl) group can undergo hydrolysis, leading to the formation of ethylene immonium ions, which are highly reactive and can alkylate nucleophiles such as DNA. This reactivity is central to its mechanism of action in cancer therapy, where it forms covalent bonds with nucleophilic sites in DNA, thereby disrupting replication and transcription processes. The compound's structure allows it to target rapidly dividing cells, a hallmark of many cancers. Interaction studies have confirmed its ability to form covalent bonds with DNA, inducing cytotoxic effects in cancer cell lines, and it may also show synergistic effects when combined with other chemotherapeutic agents.

Chlormethine, also known as nitrogen mustard, shares a similar mechanism of action as an alkylating agent used in chemotherapy. Chlorozotocin is another compound with antineoplastic activity that targets DNA and proteins and has a glucose-linked chloroethylnitrosourea structure. What sets 6-(Bis(2-chloroethyl)amino)-6-deoxyglucose apart is its sugar backbone, potentially enhancing selectivity towards certain cancer cells by exploiting sugar transport mechanisms within tumors.

CAS No. 102037-94-5
Product Name 6-(Bis(2-chloroethyl)amino)-6-deoxyglucose
Molecular Formula C10H19Cl2NO5
Molecular Weight 304.16 g/mol
IUPAC Name (2R,3S,4R,5R)-6-[bis(2-chloroethyl)amino]-2,3,4,5-tetrahydroxyhexanal
Standard InChI InChI=1S/C10H19Cl2NO5/c11-1-3-13(4-2-12)5-7(15)9(17)10(18)8(16)6-14/h6-10,15-18H,1-5H2/t7-,8+,9-,10-/m1/s1
Standard InChIKey LXKPSLUQJMAWQY-UTINFBMNSA-N
SMILES C(CCl)N(CCCl)CC(C(C(C(C=O)O)O)O)O
Canonical SMILES C(CCl)N(CCCl)CC(C(C(C(C=O)O)O)O)O
Synonyms 6-(bis(2-chloroethyl)amino)-6-deoxyglucose
CEADG
PubChem Compound 128002
Last Modified Jul 17 2023

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